molecular formula C16H14ClNO4S B13217305 Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate

Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate

Cat. No.: B13217305
M. Wt: 351.8 g/mol
InChI Key: RTRKBXARNFAYGU-UHFFFAOYSA-N
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Description

Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is a complex organic compound that features a benzyl group, a chlorosulfonyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate typically involves multiple steps. One common method includes the chlorosulfonation of an indole derivative followed by esterification with benzyl alcohol. The reaction conditions often require the use of chlorosulfonic acid and a suitable solvent such as dichloromethane. The reaction is typically carried out at low temperatures to control the reactivity of the chlorosulfonyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the chlorosulfonyl group and the potential hazards associated with chlorosulfonic acid .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chlorosulfonyl group, converting it into a sulfonamide or other reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2,3-diones, while reduction can produce sulfonamides .

Scientific Research Applications

Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and receptors, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: Benzyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is unique due to its combination of a benzyl ester, a chlorosulfonyl group, and an indole moiety. This combination provides a versatile platform for chemical modifications and applications in various fields .

Properties

Molecular Formula

C16H14ClNO4S

Molecular Weight

351.8 g/mol

IUPAC Name

benzyl 4-chlorosulfonyl-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C16H14ClNO4S/c17-23(20,21)15-8-4-7-14-13(15)9-10-18(14)16(19)22-11-12-5-2-1-3-6-12/h1-8H,9-11H2

InChI Key

RTRKBXARNFAYGU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C(=CC=C2)S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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